molecular formula C6H9F2NO B3323257 3,3-Difluorocyclopentanecarboxamide CAS No. 1628450-91-8

3,3-Difluorocyclopentanecarboxamide

Cat. No.: B3323257
CAS No.: 1628450-91-8
M. Wt: 149.14 g/mol
InChI Key: IVXXDPVAMNAKIB-UHFFFAOYSA-N
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Description

3,3-Difluorocyclopentanecarboxamide is an organic compound with the molecular formula C6H9F2NO It is characterized by the presence of two fluorine atoms attached to the cyclopentane ring and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocyclopentanecarboxamide typically involves the fluorination of cyclopentanecarboxamide precursors. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions on the cyclopentane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorocyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopentanecarboxylic acid, while reduction could produce difluorocyclopentylamine.

Scientific Research Applications

3,3-Difluorocyclopentanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 3,3-Difluorocyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity to enzymes or receptors. This can modulate various biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

  • 3,3-Difluorocyclopentanecarboxylic acid
  • 3,3-Difluorocyclopentylamine
  • 3,3-Difluorocyclopentanone

Comparison: Compared to these similar compounds, 3,3-Difluorocyclopentanecarboxamide is unique due to its carboxamide functional group, which can participate in hydrogen bonding and other interactions. This makes it particularly useful in applications where such interactions are crucial, such as in the design of enzyme inhibitors or receptor ligands.

Properties

IUPAC Name

3,3-difluorocyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXXDPVAMNAKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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